
(1-NITROPROPAN-2-YL)BENZENE
Descripción general
Descripción
(1-NITROPROPAN-2-YL)BENZENE is an organic compound with the molecular formula C9H11NO2 It is a nitroalkane derivative, characterized by a nitro group (-NO2) attached to a phenylpropane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (1-NITROPROPAN-2-YL)BENZENE can be synthesized through the Henry reaction, which involves the condensation of benzaldehyde with nitroethane in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired nitroalkane product .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified through recrystallization using solvents like hexane, methanol, ethanol, or isopropanol .
Análisis De Reacciones Químicas
Types of Reactions: (1-NITROPROPAN-2-YL)BENZENE undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro alcohols or nitro ketones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common nucleophiles include halides and alkoxides.
Major Products:
Oxidation: Nitro alcohols and nitro ketones.
Reduction: Amines.
Substitution: Substituted nitroalkanes.
Aplicaciones Científicas De Investigación
(1-NITROPROPAN-2-YL)BENZENE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis
Mecanismo De Acción
The mechanism of action of (1-NITROPROPAN-2-YL)BENZENE involves its reactivity with various biological targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound can also act as a Michael acceptor, facilitating nucleophilic addition reactions that disrupt cellular processes .
Comparación Con Compuestos Similares
Phenylacetone: An organic compound with a similar phenylpropane backbone but with a ketone group instead of a nitro group.
1-Phenyl-2-nitropropene: A related nitroalkane with a double bond between the phenyl and nitro groups.
Uniqueness: Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
7796-75-0 |
|---|---|
Fórmula molecular |
C9H11NO2 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
1-nitropropan-2-ylbenzene |
InChI |
InChI=1S/C9H11NO2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Clave InChI |
PMVHHMCQCDZQCK-UHFFFAOYSA-N |
SMILES canónico |
CC(C[N+](=O)[O-])C1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details













Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-oxo-5,6,7,8-tetrahydro-4H-cylohepta[b]furan-3-carboxylic acid](/img/structure/B8641387.png)
![2-[N-(4-methoxyphenyl)acetamido]acetic acid](/img/structure/B8641390.png)
![6-Chloro-4-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B8641391.png)

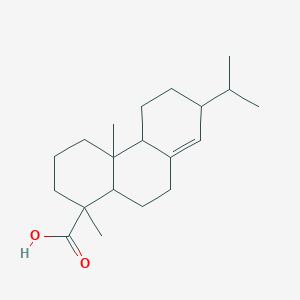

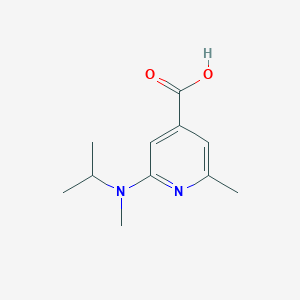
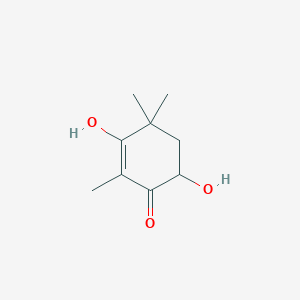

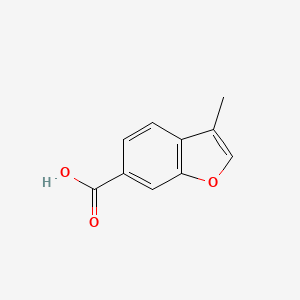
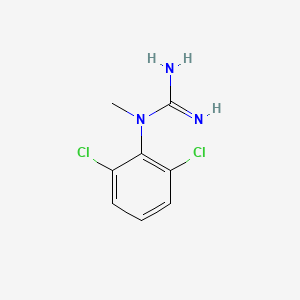
![Ethyl 5-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B8641445.png)
![4-Chloro-2-isopropyl-3h-imidazo[4,5-c]pyridine](/img/structure/B8641450.png)
